molecular formula C11H12O3 B8659682 2,2,7-Trimethylbenzo[1,3]dioxin-4-one

2,2,7-Trimethylbenzo[1,3]dioxin-4-one

Cat. No. B8659682
M. Wt: 192.21 g/mol
InChI Key: JZIPNNSEKVCIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07947851B2

Procedure details

To a stirred suspension of 4-methylsalicylic acid (50 g, Aldrich) in TFA (320 mL) under nitrogen was added TFAA (105 mL) followed by dry acetone (60 mL). The reaction mixture was heated to 65° C. for 5 hours. At this time was added another portion of acetone (50 mL) and heating was continued for 15 hours. The solvent was removed under reduced pressure and the residue was taken up with Et2O (250 mL). The organic layer was washed with a 10% aqueous solution of NaHCO3 (2×100 mL), brine and dried over MgSO4. The solvent was removed under reduced pressure. The residue was purified by chromatography (Pet Ether/EtOAc 98/2) to give 17 g (27%) of the titled compound as a liquid. TLC-Pet. Ether/EtOAc (9/1): Rf=0.8.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
105 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
27%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7].C(OC(C(F)(F)F)=O)(C(F)(F)F)=O.[CH3:25][C:26]([CH3:28])=O>C(O)(C(F)(F)F)=O>[CH3:25][C:26]1([CH3:28])[O:11][C:4]2[CH:3]=[C:2]([CH3:1])[CH:10]=[CH:9][C:5]=2[C:6](=[O:8])[O:7]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC=1C=C(C(C(=O)O)=CC1)O
Name
Quantity
320 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
105 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
WASH
Type
WASH
Details
The organic layer was washed with a 10% aqueous solution of NaHCO3 (2×100 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (Pet Ether/EtOAc 98/2)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC1(OC(C2=C(O1)C=C(C=C2)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.